5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile: is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isothiocyanate, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction of the compound can yield thiols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: The compound has been investigated for its anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pesticides. Its ability to inhibit the growth of certain pests and pathogens makes it valuable in agriculture .
Wirkmechanismus
The mechanism of action of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
2,5-Disubstituted-1,3,4-thiadiazole: Exhibits a wide range of biological activities, including antifungal and antiviral effects.
1,2,5-Thiadiazole 1,1-dioxide: Used in the development of new materials and pharmaceuticals.
Uniqueness: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile stands out due to its specific isopropyl and nitrile functional groups, which confer unique chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C6H7N3S |
---|---|
Molekulargewicht |
153.21 g/mol |
IUPAC-Name |
5-propan-2-yl-1,3,4-thiadiazole-2-carbonitrile |
InChI |
InChI=1S/C6H7N3S/c1-4(2)6-9-8-5(3-7)10-6/h4H,1-2H3 |
InChI-Schlüssel |
CUWUFTYOVVSSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(S1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.